

# The Discovery and Isolation of Patulin: A Technical Retrospective

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## Compound of Interest

Compound Name: Patulin

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A serendipitous discovery in the age of antibiotics, **patulin's** journey from a potential common cold therapeutic to a regulated mycotoxin is a compelling case study in drug development and toxicology. This technical guide delves into the historical discovery and initial isolation of **patulin**, providing a detailed look at the experimental protocols and quantitative data from the seminal studies of the 1940s.

## Executive Summary

Initially heralded as a promising antibiotic with potential applications against the common cold, **patulin** was independently isolated in 1943 by two research groups: one led by Harold Raistrick and J. H. Birkinshaw in the United Kingdom, and another by Nancy Atkinson in Australia. The exigencies of World War II and the burgeoning success of penicillin fueled intensive research into novel antimicrobial agents, creating the backdrop for **patulin's** discovery. However, early enthusiasm was quickly tempered by findings of its toxicity, leading to its reclassification as a mycotoxin. This guide provides a comprehensive technical account of the original fungal culture methods, extraction and purification protocols, and the early analytical characterization of this historically significant secondary metabolite.

## Historical Context and Initial Discovery

The early 1940s were a period of intense scientific effort to discover and develop new antimicrobial compounds, spurred by the success of penicillin. It was within this context that **patulin**, a secondary metabolite produced by several species of *Penicillium* and *Aspergillus*, was identified.

In 1943, Birkinshaw and his colleagues isolated the compound from *Penicillium patulum* (now known as *Penicillium griseofulvum*) and *Penicillium expansum* as part of a broader screening program for fungal metabolites with antibiotic properties.[1][2] Concurrently, and independently, Nancy Atkinson in Australia isolated the same substance, which she termed 'penicidin', during her investigations into antibacterial substances produced by molds.[3][4] The compound was given various names by different research groups, including clavacin, claviformin, expansine, and myocin C, reflecting its multiple independent discoveries before its chemical identity was unified.[5]

Initial reports of its efficacy against the common cold led to clinical trials in the United Kingdom under the brand name "tercinin". However, these trials ultimately demonstrated a lack of benefit and, coupled with emerging evidence of its toxicity to both humans and animals, interest in **patulin** as a therapeutic agent waned by the mid-1940s. By the 1960s, its toxic properties were more thoroughly understood, leading to its reclassification as a mycotoxin.

## Fungal Strains and Cultivation for Patulin Production

The pioneering researchers utilized strains of *Penicillium* that were observed to produce metabolites with antibacterial activity. The primary species used in the initial isolation of **patulin** were *Penicillium patulum* and *Penicillium expansum*.

## Experimental Protocol: Fungal Cultivation

The following is a generalized protocol based on the methodologies described in early publications for the cultivation of *Penicillium* species for **patulin** production:

- Media Preparation: A Czapek-Dox liquid medium was commonly employed. A typical composition consisted of:
  - Glucose: 40-50 g/L
  - Sodium Nitrate: 2 g/L
  - Potassium Phosphate (monobasic): 1 g/L
  - Magnesium Sulfate: 0.5 g/L

- Potassium Chloride: 0.5 g/L
- Ferrous Sulfate: 0.01 g/L
- The final pH of the medium was adjusted to approximately 4.0-4.5.
- Inoculation: The sterilized medium was inoculated with a spore suspension of the selected *Penicillium* strain.
- Incubation: The cultures were incubated as stationary surface cultures at 20-24°C for a period of 14 to 21 days. During this time, a thick mycelial mat would form on the surface of the liquid medium.

## Extraction and Isolation of Patulin

The initial methods for extracting and purifying **patulin** from the fungal culture medium were based on classical organic chemistry techniques.

## Experimental Protocol: Patulin Extraction and Purification

The following protocol represents the general steps undertaken by early researchers for the isolation of **patulin**:

- Harvesting and Filtration: After the incubation period, the culture fluid was separated from the mycelial mat by filtration through muslin or a similar filter material.
- Solvent Extraction: The filtered culture medium was acidified to a pH of approximately 3.0-4.0 with a mineral acid, such as hydrochloric acid. The acidified medium was then subjected to repeated extractions with an organic solvent. Amyl acetate or ethyl acetate were commonly used for this purpose.
- Concentration: The combined organic extracts were concentrated under reduced pressure to a smaller volume.
- Back-Extraction into Aqueous Base: The concentrated organic extract was then extracted with a dilute aqueous solution of sodium bicarbonate. This step served to separate acidic

compounds, including **patulin**, from neutral and basic impurities.

- **Re-extraction into Organic Solvent:** The aqueous sodium bicarbonate extract was then re-acidified and the **patulin** was extracted back into an organic solvent, typically chloroform or ether.
- **Crystallization:** The final organic extract was dried over anhydrous sodium sulfate and the solvent was evaporated to yield a crude crystalline product. Further purification was achieved by recrystallization from a suitable solvent, such as benzene or a mixture of ether and petroleum ether.

## Quantitative Data from Early Studies

Quantitative data from the original publications of the 1940s is not as detailed as in modern studies. However, some estimations of yield can be inferred.

Parameter	Reported Value	Fungal Strain(s)	Reference
Crude Patulin Yield	1.0 - 1.5 g/L	Penicillium patulum	Inferred from Birkinshaw et al. (1943)
Purified Patulin Yield	0.5 - 0.8 g/L	Penicillium patulum	Inferred from Birkinshaw et al. (1943)

Note: These values are estimations based on the described extraction volumes and final product amounts in the historical literature and should be considered approximate.

## Early Characterization and Structure Elucidation

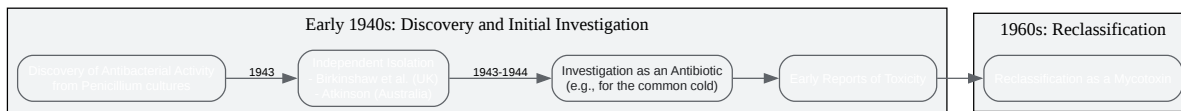
The initial characterization of **patulin** relied on classical chemical and physical methods.

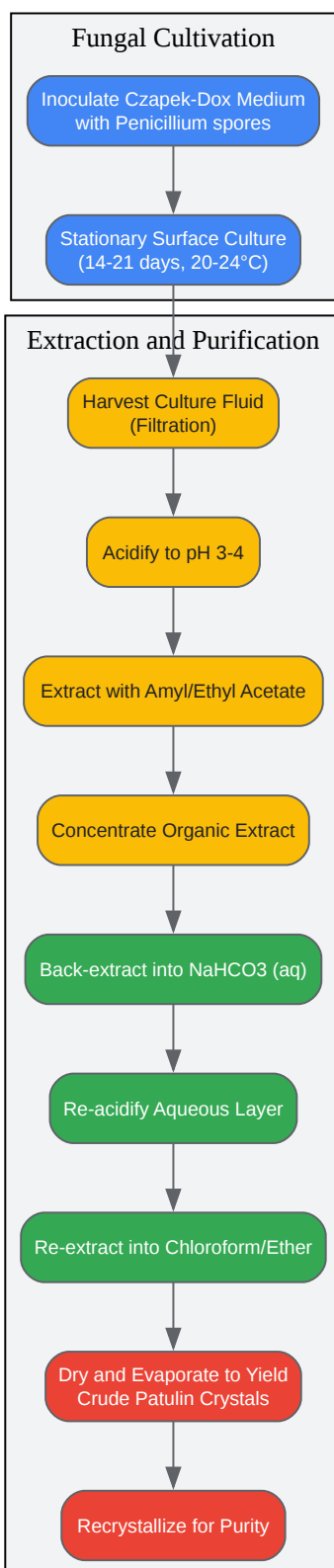
Property	Description
Appearance	Colorless, crystalline solid
Melting Point	Approximately 110-111°C
Solubility	Soluble in water, ethanol, acetone, and ethyl acetate; sparingly soluble in ether and benzene.
Chemical Formula	C <sub>7</sub> H <sub>6</sub> O <sub>4</sub>

The correct chemical structure of **patulin** as an unsaturated lactone was definitively established in the late 1940s and early 1950s through chemical degradation studies and the synthesis of **patulin** derivatives.

## Visualizations

### Logical Flow of Patulin Discovery





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